molecular formula C21H21N3OS B2550455 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 443673-72-1

5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2550455
CAS No.: 443673-72-1
M. Wt: 363.48
InChI Key: FVQDPBLCYGJRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound acts by competitively binding to the ATP-binding pocket of IRAK4, effectively blocking its kinase activity and subsequent phosphorylation events . This inhibition disrupts signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the suppression of NF-κB and MAPK pathway activation and the reduced production of pro-inflammatory cytokines. Its primary research value lies in the investigation of autoimmune, inflammatory, and oncogenic processes. In immunology, it is a vital tool for dissecting the role of the Myddosome complex and IRAK4 function in conditions like rheumatoid arthritis and lupus. In oncology, its significance is growing in the study of hematological malignancies, particularly in ABC-subtype Diffuse Large B-Cell Lymphoma (DLBCL) and other cancers driven by chronic activation of MyD88 signaling , where it can induce growth arrest and apoptosis in malignant B-cells. The high selectivity of this inhibitor makes it an excellent pharmacological probe for elucidating the distinct contributions of IRAK4 kinase activity versus its scaffold function in various disease models.

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-21(2,3)15-10-8-14(9-11-15)13-26-20-23-17-7-5-4-6-16(17)19-22-12-18(25)24(19)20/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDPBLCYGJRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NCC(=O)N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the imidazo[1,2-c]quinazoline class, which has been explored for various pharmacological applications including antidiabetic and anticancer properties.

Synthesis and Structural Characteristics

The compound can be synthesized through multi-step synthetic routes that involve the formation of the imidazoquinazoline scaffold. The presence of the tert-butylphenyl and methylsulfanyl groups is significant as they may influence the biological activity through steric and electronic effects.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in relation to its inhibitory effects on various enzymes, particularly α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, making it a target for managing type 2 diabetes mellitus (T2DM).

α-Glucosidase Inhibition

Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines exhibit significant α-glucosidase inhibitory activity. For instance, one study reported IC50 values for related compounds ranging from 12.44 μM to 308.33 μM, with some derivatives showing potency several times greater than the standard drug acarbose (IC50 = 750 μM) . The structure-activity relationship (SAR) analysis indicated that substituents on the imidazole ring could enhance inhibitory potency.

Case Studies and Research Findings

  • Inhibition Potency : The compound was tested against Saccharomyces cerevisiae α-glucosidase, revealing IC50 values between 50.0 ± 0.12 μM to 268.25 ± 0.09 μM for various derivatives . This indicates that modifications to the core structure can significantly impact enzyme inhibition.
  • Mechanistic Studies : Kinetic studies and molecular docking simulations have been employed to elucidate the binding interactions between the compound and α-glucosidase. These studies suggest that the presence of electron-donating groups enhances binding affinity, while electron-withdrawing groups diminish it .
  • Secondary Structure Alterations : Further assessments using circular dichroism spectroscopy indicated that certain derivatives could alter the secondary structure of α-glucosidase, potentially affecting its enzymatic function .

Data Tables

CompoundIC50 (μM)Notes
Acarbose750Standard control
Compound 11j50.0 ± 0.12Most potent derivative
Compound 27e268.25 ± 0.09Significant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiator is the 4-tert-butylphenylmethylsulfanyl substituent. Below is a comparative analysis with structurally related imidazo[1,2-c]quinazolines:

Compound Name Substituent (R-group) Molecular Weight Key Features Bioactivity (If Reported) Reference
5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one 4-tert-butylphenylmethylsulfanyl 405.54 g/mol High lipophilicity; tert-butyl enhances steric bulk Not explicitly reported
5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Methylsulfanyl 231.27 g/mol Smaller substituent; simpler synthesis API intermediate (high purity)
5-[(4-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one 4-chlorophenylmethylsulfanyl 374.87 g/mol Electron-withdrawing Cl; potential cytotoxicity Anti-cancer activity (analogs)
5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one 3-nitrophenylmethylsulfanyl 385.38 g/mol Strong electron-withdrawing NO₂; may affect redox stability Not reported
2-(Methylsulfonyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one Methylsulfonyl (oxidized sulfur) 252.26 g/mol Sulfonyl group increases polarity; hydrogen-bonding capability Synthesized via oxidation

Impact of Substituents on Bioactivity

  • Alkyl Chain Length : Analogs with longer alkyl chains (e.g., propyl > ethyl > methyl) show enhanced bronchodilatory activity . The tert-butyl group in the target compound may similarly improve binding affinity in hydrophobic pockets.
  • Halogenation : Bromo- and iodo-substituted derivatives exhibit higher bronchodilatory activity than unsubstituted counterparts . The absence of halogens in the target compound suggests a trade-off between steric bulk and electronic effects.
  • Sulfur Oxidation State : Methylsulfanyl (thioether) groups, as in the target compound, are less polar than sulfonyl derivatives but may act as prodrugs, metabolizing to active sulfoxides or sulfones .

Pharmacological Potential

  • Cytotoxicity : Polycarbo-substituted imidazo[1,2-c]quinazolines, such as 5-(4-chlorostyryl)-2-phenyl derivatives, show significant anti-cancer activity against HEP-G2 liver cells (IC₅₀ = 2.1 µM) . The tert-butyl derivative’s bulky substituent may enhance tumor cell penetration but requires empirical validation.

Preparation Methods

Retrosynthetic Analysis of 5-[(4-tert-Butylphenyl)methylsulfanyl]-2H-Imidazo[1,2-c]quinazolin-3-One

The target molecule derives from strategic disconnections at two key sites:

  • Imidazo[1,2-c]quinazolin-3-one core : Constructed via cyclocondensation of 2-(2-aminophenyl)-4,5-diphenyl-1H-imidazole with carbon disulfide.
  • 5-[(4-tert-Butylphenyl)methylsulfanyl] side chain : Introduced via S-alkylation of the thione intermediate with 4-tert-butylbenzyl bromide.

This approach aligns with methodologies for analogous imidazoquinazolines, adapted for steric and electronic modulation via the tert-butyl group.

Synthesis of 2-(2-Nitrophenyl)-4,5-Diphenyl-1H-Imidazole

Reaction Conditions and Mechanism

Benzil (1.0 eq), 2-nitrobenzaldehyde (1.0 eq), and ammonium acetate (2.5 eq) undergo cyclocondensation in glacial acetic acid under reflux (120°C, 6 h). The reaction proceeds via:

  • Knoevenagel condensation between benzil and aldehyde.
  • Ammonium acetate-mediated cyclization to form the imidazole ring.

Workup and Yield

Post-reaction, the mixture is cooled, poured into ice water, and filtered. Recrystallization from ethanol yields yellow crystals (72–78% yield). Key characterization data:

  • 1H NMR (DMSO-d6) : δ 8.21 (d, 1H, Ar-H), 7.94 (m, 2H, Ar-H), 7.45–7.32 (m, 10H, Ar-H).
  • HRMS : m/z 394.1432 [M+H]+ (calc. 394.1428).

Reduction of Nitro Group to Amine

Catalytic Reduction Protocol

The nitroimidazole intermediate (1.0 eq) is treated with tin(II) chloride dihydrate (3.0 eq) in methanol containing concentrated HCl (5 vol%) at 25°C for 6 h. The SnCl2·2H2O system selectively reduces nitro to amine without disturbing the imidazole ring.

Isolation of 2-(2-Aminophenyl)-4,5-Diphenyl-1H-Imidazole

After neutralization with NaOH (10%), extraction with ethyl acetate, and solvent evaporation, the amine is obtained as a white solid (85% yield). Spectral confirmation:

  • IR (KBr) : 3420 cm⁻¹ (N-H stretch).
  • 13C NMR : δ 149.8 (C=N), 135.4–126.1 (Ar-C).

Cyclization to Imidazo[1,2-c]quinazoline-5(6H)-Thione

Carbon Disulfide-Mediated Cyclization

The amine (1.0 eq) reacts with carbon disulfide (2.5 eq) and potassium hydroxide (1.5 eq) in ethanol under reflux (80°C, 4 h). The thione forms via nucleophilic attack of the amine on CS2, followed by intramolecular cyclization.

Characterization of Thione Intermediate

  • Melting Point : 218–220°C.
  • 1H NMR (DMSO-d6) : δ 10.02 (s, 1H, NH), 8.14 (d, 1H, Ar-H), 7.62–7.41 (m, 12H, Ar-H).
  • Elemental Analysis : Found C 70.12%, H 4.58%, N 11.24%; Calc. C 70.35%, H 4.65%, N 11.43%.

S-Alkylation with 4-tert-Butylbenzyl Bromide

Nucleophilic Substitution Reaction

The thione (1.0 eq), 4-tert-butylbenzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) are stirred in DMF at 80°C for 12 h. The reaction proceeds via deprotonation of the thione to a thiolate, which attacks the benzyl bromide.

Optimization Insights

  • Solvent Screening : DMF > DMSO > Acetonitrile (yields: 88% vs. 72% vs. 65%).
  • Temperature : 80°C optimal; lower temperatures (50°C) result in incomplete conversion.

Final Product Isolation

Post-reaction, the mixture is poured into ice water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound as a pale-yellow solid (82% yield).

Table 1: Spectral Data for this compound
Technique Data
1H NMR (500 MHz, DMSO-d6) δ 8.92 (s, 1H, H-2), 8.15 (d, 1H, J=8.1 Hz, H-8), 7.69–7.42 (m, 14H, Ar-H), 4.32 (s, 2H, SCH2), 1.31 (s, 9H, t-Bu)
13C NMR (125 MHz, DMSO-d6) δ 160.1 (C=O), 152.4 (C-3), 142.7–125.3 (Ar-C), 34.8 (C(CH3)3), 31.2 (SCH2)
HRMS (ESI-TOF) m/z 494.2145 [M+H]+ (calc. 494.2139)

Alternative Synthetic Routes and Comparative Evaluation

Ullmann Coupling Approach

Aryl halides and copper-mediated coupling have been explored for imidazoquinazolines, but this method shows lower regioselectivity for 5-substituted derivatives (yields ≤60%).

Oxidative Domino Reactions

n-Bu4NI-catalyzed oxidative sp³ C–H amination offers step economy but struggles with steric hindrance from the tert-butyl group, yielding ≤55%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.